![molecular formula C12H17N3O3 B2395615 1-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1H-pyrazole-4-carboxylic acid CAS No. 1006440-59-0](/img/structure/B2395615.png)
1-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1H-pyrazole-4-carboxylic acid is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1-methylpiperidine with a suitable acylating agent to form the corresponding N-acyl derivative. This intermediate is then reacted with a pyrazole derivative under controlled conditions to yield the target compound. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1H-pyrazole-4-carboxylic acid can be compared with other pyrazole derivatives, such as:
1-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1H-pyrazole-5-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.
1-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ significantly from those of similar compounds.
Properties
IUPAC Name |
1-methyl-3-(4-methylpiperidine-1-carbonyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-8-3-5-15(6-4-8)11(16)10-9(12(17)18)7-14(2)13-10/h7-8H,3-6H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAHPVBAMFIESV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NN(C=C2C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide](/img/structure/B2395533.png)
![N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2395534.png)
![3-(2-ethoxyethyl)-8-(3-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2395535.png)
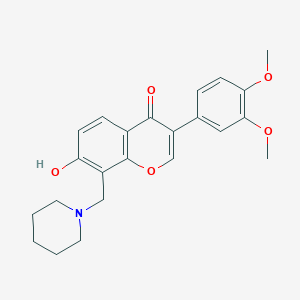
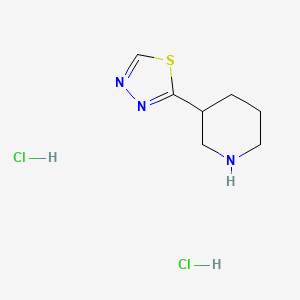
![[2-(4-Tert-butylanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2395545.png)
![1,9-Dioxa-4-azaspiro[5.5]undecan-3-one](/img/structure/B2395546.png)
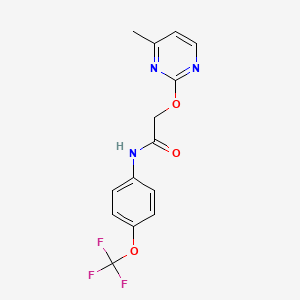
![3-(3-methoxybenzyl)-2-[(3-methoxybenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2395548.png)
![Methyl 5-phenyl-3-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B2395550.png)
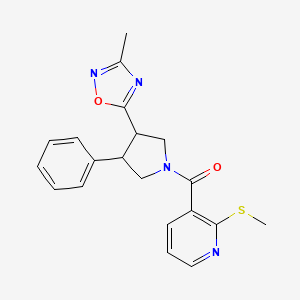
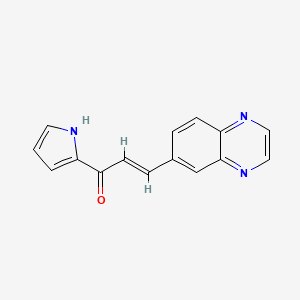

![N-[(3,7-Dimethyl-1-benzofuran-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2395555.png)
